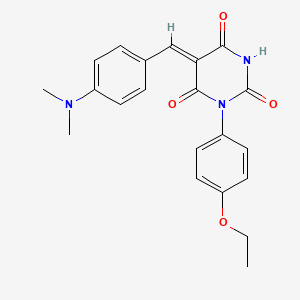
5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Dimethylamino-benzylidene)-1-(4-ethoxy-phenyl)-pyrimidine-2,4,6-trione is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Luminescent Materials
- Aggregation-Induced Emission : This compound, with varying substituents, demonstrates aggregation-induced emission (AIE). When isolated in dilute solutions, these molecules are non-luminescent but become highly emissive upon aggregation, making them potential candidates for developing efficient luminescent materials. Changing substituents can shift the emission color, useful in fluorescent probes for detecting substances like ethanol in aqueous solutions (Mendigalieva et al., 2022).
Pharmaceutical Research
- Antimicrobial Agents : Novel derivatives of pyrimidine, including those with dimethylamino substituents, have shown potential as antimicrobial agents. These compounds have demonstrated significant inhibitory activity against various bacteria and fungi, positioning them as candidates for developing new antimicrobial drugs (Rao et al., 2020).
- Anticancer Properties : Certain pyrimidine derivatives have been evaluated for their anticancer activity. They have shown significant activity against cancer cell lines, indicating their potential in cancer treatment research (Rao et al., 2020).
Chemical Synthesis
- Catalyst-Free Synthesis : This compound is involved in a catalyst-free synthesis of diverse substituted pyrimidine derivatives under ambient conditions. The process is noted for its eco-friendliness, excellent yields, and simplicity, contributing to green chemistry initiatives (Brahmachari & Nayek, 2017).
Crystallography and Molecular Structure
- Structural Analysis : Studies on derivatives of pyrimidine have provided insights into their supramolecular structures, hydrogen bonding patterns, and intramolecular interactions. This information is crucial for understanding the properties and potential applications of these compounds in various fields (da Silva et al., 2005).
Optical and Electronic Properties
- Nonlinear Optical Exploration : Derivatives of pyrimidine have been studied for their nonlinear optical (NLO) properties. These studies are important for their potential applications in optoelectronics and high-tech applications (Hussain et al., 2020).
Propiedades
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-4-28-17-11-9-16(10-12-17)24-20(26)18(19(25)22-21(24)27)13-14-5-7-15(8-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25,27)/b18-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POKHSPWXFTXFRM-AQTBWJFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/C(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B2981494.png)

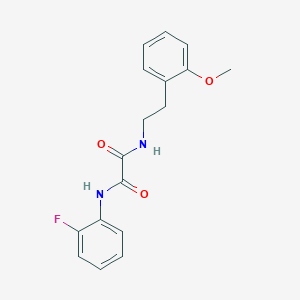
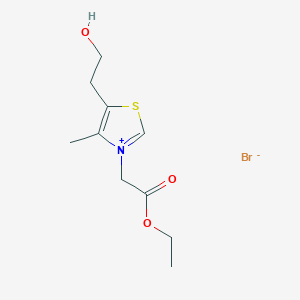
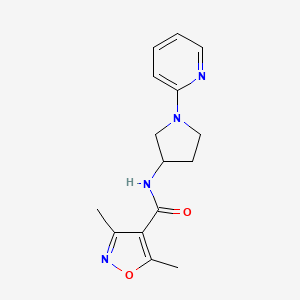
amine](/img/structure/B2981503.png)
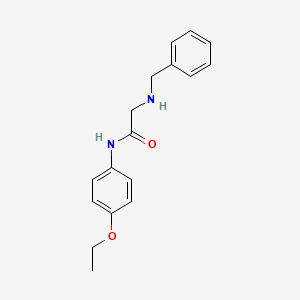




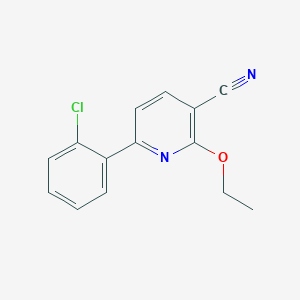
![3-(Benzyloxy)pyrido[1,2-a]indole-10-carbonitrile](/img/structure/B2981512.png)
